Comparative Lipophilicity and Rotatable Bonds
The hydrate form of 3-(1-Methylpiperidin-2-yl)propanoic acid exhibits a calculated LogP of -0.77 and a rotatable bond count of 3, as reported in a Hit2Lead database entry . This LogP value is substantially lower than that of the unsubstituted N-methylpiperidine core (LogP ~1.1-1.5 [1]), indicating the carboxylic acid moiety significantly reduces lipophilicity and may enhance aqueous solubility compared to less polar N-methylpiperidine derivatives. The compound possesses 3 rotatable bonds, which is a key parameter for assessing conformational flexibility and potential entropic penalties upon binding .
| Evidence Dimension | Lipophilicity (LogP) and molecular flexibility (Rotatable Bonds) |
|---|---|
| Target Compound Data | LogP = -0.77; Rotatable Bonds = 3 |
| Comparator Or Baseline | N-methylpiperidine: LogP ~1.1-1.5 (estimated range) |
| Quantified Difference | ΔLogP ≈ -1.9 to -2.3 units |
| Conditions | Calculated LogP values (ALOGPS or similar in silico method) |
Why This Matters
For applications where aqueous solubility and reduced non-specific binding are critical (e.g., biochemical assays, in vivo studies), the lower LogP of this compound relative to simpler N-methylpiperidines may be a decisive factor in scaffold selection.
- [1] PubChem. (n.d.). N-Methylpiperidine (Compound Summary). View Source
